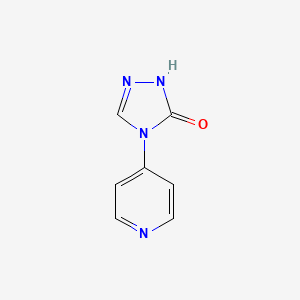

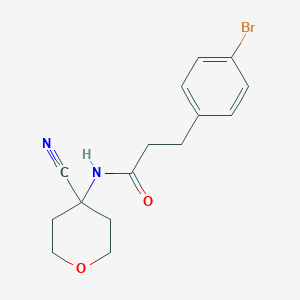

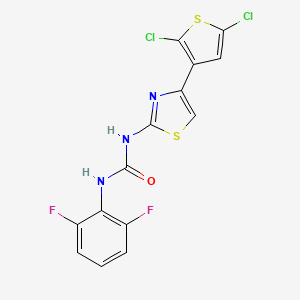

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.), bond angles, bond lengths, and the overall shape of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying the physical properties such as melting point, boiling point, density, etc., and chemical properties such as reactivity, stability, etc.科学研究应用

Dual Regulator of Tumor Necrosis Factor-alpha and Interleukin-10

A study highlights the discovery of a pyrimidylpiperazine derivative, acting as a dual cytokine regulator, significantly inhibiting tumor necrosis factor-alpha (TNF-alpha) while augmenting interleukin-10 (IL-10) production. This dual action offers a promising approach for treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease by modulating the immune response (Fukuda et al., 2000).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

Research into pyrimidinones and oxazinones synthesized from citrazinic acid demonstrated significant antimicrobial properties. These compounds, developed through a series of chemical reactions, showed comparable activity to standard antibiotics like streptomycin and fusidic acid, underscoring their potential as new antimicrobial agents (Hossan et al., 2012).

Inhibition of Ribonucleotide Reductase by Acyclonucleoside Hydroxamic Acids

A study on N-hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides revealed their potential as antitumor agents through the inhibition of ribonucleoside diphosphate reductase (RDPR). These compounds, though less potent than hydroxyurea, show promise in cancer treatment due to their ability to inhibit a key enzyme involved in DNA synthesis (Farr et al., 1989).

Synthesis and Biological Evaluation of 1H-Benzimidazole Derivatives

A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines showcased antibacterial and cytotoxic properties. These compounds, developed through a novel synthetic pathway, were evaluated against various bacterial strains and the human Caucasian promyelocytic leukemia (HL-60) cell line, revealing moderate to significant activity (Noolvi et al., 2014).

Cycloheximide and Protein Synthesis Inhibition

Research into the effects of cycloheximide on protein synthesis in mammalian cells demonstrated its specific inhibitory action on the transfer of amino acids to polypeptides in rat liver extracts. This study provides insights into the mechanism of action of cycloheximide, distinguishing it from drugs like puromycin and underscoring its utility in biological research (Ennis & Lubin, 1964).

安全和危害

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.

未来方向

This involves speculating on the potential future applications or studies involving the compound based on its known properties and behaviors.

Please consult with a chemist or a relevant expert for detailed information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.

属性

IUPAC Name |

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10-7-13(18)16(9-14-10)8-12(17)15-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLBIWGXUPSHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)

![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2701967.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2701969.png)